molecular formula C14H21NO2 B4519584 2-(3,4-dimethylphenoxy)-N-isopropylpropanamide

2-(3,4-dimethylphenoxy)-N-isopropylpropanamide

Cat. No.: B4519584
M. Wt: 235.32 g/mol
InChI Key: ILBDUZJSKQURJL-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-isopropylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects and DNA and Protein Binding Properties

A series of dinuclear gold(III) oxo complexes with bipyridyl ligands were investigated for their cytotoxic and anticancer agents. One of the compounds showed significantly higher activity against A2780 human ovarian carcinoma cell lines, indicating its potential for further pharmacological studies. The interactions of these compounds with model proteins and DNA were analyzed, revealing high reactivity and specific differences in reactivity with DNA, which could have mechanistic implications for their use as anticancer agents (Casini et al., 2006).

Anticancer Activity and Biodistribution of Rhenium(I) Complexes

Rhenium(I) complexes demonstrated significant growth inhibitory concentration values in HeLa cells, suggesting a new class of anticancer agents. These compounds effectively circumvented cisplatin resistance, with the most potent complex inducing cell death without increasing intracellular reactive oxygen species or depolarizing the mitochondrial membrane potential. Their stability and biodistribution in vivo suggest these rhenium compounds as promising theranostic anticancer agents (Knopf et al., 2017).

Environmental Degradation and Herbicide Dynamics

Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) dissipation in soil explored its environmental behavior, showing equivalent rates of dissipation when applied as either the amine salt or ester forms. These results confirm the rapid conversion to the same anionic form regardless of the ester and amine forms, highlighting the environmental dynamics of this compound (Wilson et al., 1997).

Biomedical Polymer for Drug Delivery

Poly(2-alkenyl-2-oxazoline)s, including poly(2-isopropenyl-2-oxazoline) (PIPOx), were prepared for various biomedical applications. PIPOx demonstrated biocompatibility and suitability for drug delivery systems, peptide conjugates, or gene delivery, highlighting its potential in clinical or biological areas requiring enhanced oxygen supply or for use in blood storage and substitutes (Kroneková et al., 2016).

Corrosion Inhibition

Research on the inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl demonstrated that these compounds are effective inhibitors in acidic solutions. This suggests their potential use in protecting materials against corrosion, contributing to the development of environmentally friendly substances for chemistry and technology-related fields (Chafiq et al., 2020).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)15-14(16)12(5)17-13-7-6-10(3)11(4)8-13/h6-9,12H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDUZJSKQURJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.